4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one
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Overview
Description
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, known for their biological activity and presence in various alkaloids . This compound is characterized by the presence of a chloro group, a methoxyphenyl group, and an indole core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core . The specific steps are as follows:
Preparation of Phenylhydrazine Derivative: Phenylhydrazine is reacted with 3-methoxybenzaldehyde to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst such as methanesulfonic acid to form the indole core.
Chlorination: The indole derivative is then chlorinated using a chlorinating agent like thionyl chloride to introduce the chloro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-chloro-3-methylphenol: Another chloro-substituted phenol with antimicrobial properties.
3-methoxybenzaldehyde: A precursor in the synthesis of the target compound, known for its aromatic properties.
Uniqueness
4-chloro-3-[(Z)-(3-methoxyphenyl)methylidene]-1H-indol-2-one is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Properties
IUPAC Name |
(3Z)-4-chloro-3-[(3-methoxyphenyl)methylidene]-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2/c1-20-11-5-2-4-10(8-11)9-12-15-13(17)6-3-7-14(15)18-16(12)19/h2-9H,1H3,(H,18,19)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYHJPRBSJCHCC-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C3=C(C=CC=C3Cl)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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